

Applications of Myelin Basic Protein (68-82) in Immunology: Application Notes and Protocols

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Compound of Interest

Compound Name: *Myelin Basic Protein (MBP) (68-82), guinea pig*

Cat. No.: *B612605*

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Introduction

Myelin Basic Protein (MBP) is a crucial protein involved in the myelination of nerves in the central nervous system (CNS). The peptide fragment MBP (68-82), derived from guinea pig MBP, is a well-established immunodominant epitope, particularly in the context of autoimmune demyelinating diseases. Its ability to induce a robust T-cell mediated immune response makes it an invaluable tool in immunology research, primarily for studying autoimmune disorders like multiple sclerosis (MS) and for the development of potential immunomodulatory therapies. This document provides detailed application notes and protocols for the use of MBP (68-82) in various immunological assays.

The guinea pig-derived MBP (68-82) peptide has the amino acid sequence Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn.[1][2][3][4][5] It has a molecular weight of approximately 1736.79 g/mol .[1][3][5][6]

Applications

The primary applications of MBP (68-82) in immunology include:

- Induction of Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most commonly used animal model for human multiple sclerosis. Immunization of susceptible animal strains,

such as Lewis rats, with MBP (68-82) emulsified in Complete Freund's Adjuvant (CFA) leads to the development of an autoimmune response against the myelin sheath, resulting in neurological deficits that mimic MS.[7]

- **T-Cell Activation and Proliferation Assays:** MBP (68-82) is used to stimulate and study the proliferation of MBP-specific T-lymphocytes, particularly CD4+ T-cells, from immunized animals or from human subjects.[5][8][9] These assays are fundamental for understanding the cellular immune response in autoimmune diseases.
- **Cytokine Release Assays:** The peptide is used to stimulate peripheral blood mononuclear cells (PBMCs) or isolated T-cells to measure the production of various cytokines, such as IFN- γ , IL-4, and TNF- α . This helps in characterizing the Th1/Th2/Th17 polarization of the immune response.[10][11][12][13]
- **Screening of Therapeutic Agents:** The EAE model induced by MBP (68-82) serves as a preclinical platform to evaluate the efficacy of novel therapeutic compounds for MS and other autoimmune conditions.
- **MHC Binding Studies:** MBP (68-82) is used to investigate the binding affinity and specificity of different Major Histocompatibility Complex (MHC) class II alleles, which is crucial for understanding the genetic predisposition to autoimmune diseases.[14][15][16]

Data Presentation

Table 1: Quantitative Data for MBP (68-82) Applications

Application	Parameter	Value	Species/Cell Type	Reference
EAE Induction	Immunization Dose	3.2 µg - 250 µg per animal	Lewis Rat	[5][7][8][17]
Onset of Clinical Signs	10 - 14 days post-immunization	Lewis Rat	[7]	
Peak of Disease	Around day 20 post-immunization	Lewis Rat	[10]	
T-Cell Proliferation	In vitro Stimulation	2 µg/mL - 111 µg/mL	Human PBMCs, Rat Splenocytes	[5][8][9][11]
Cytokine Release	In vitro Stimulation	20 µg/mL - 111 µg/mL	Rat Splenocytes/PLN Cs	[8][11]
IFN-γ/IL-10 Ratio (vehicle)	0.75 ± 0.27	Rat Popliteal Lymph Node Cells	[10][11]	
MHC Class II Binding	Binding Prediction	Predicted to bind to I-Ab	Mouse	[18]
Competition Assay	Binds to HLA-DR2 and HLA-DR4	Human	[16]	

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Lewis Rats

This protocol describes the active immunization of Lewis rats with MBP (68-82) to induce EAE.

Materials:

- MBP (68-82) peptide, lyophilized
- Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., H37Ra)
- Female Lewis rats (8-10 weeks old)
- Sterile syringes and needles (27-30 gauge)
- Glass homogenizer or sonicator

Procedure:

- Peptide Reconstitution: Reconstitute the lyophilized MBP (68-82) peptide in sterile 0.9% saline or PBS to a final concentration of 1 mg/mL.
- Emulsion Preparation:
 - In a sterile glass tube, mix an equal volume of the MBP (68-82) solution with CFA (e.g., 500 μ L of peptide solution with 500 μ L of CFA for a final peptide concentration of 0.5 mg/mL).
 - Emulsify the mixture using a glass homogenizer or by sonication until a thick, stable, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.
- Immunization:
 - Anesthetize the rats according to your institution's approved animal care and use protocols.
 - Inject a total of 100 μ L of the emulsion subcutaneously, distributed over two sites on the back or in the hind footpads. This delivers a total of 50 μ g of MBP (68-82) per rat. The dose can be adjusted based on experimental requirements (see Table 1).[\[8\]](#)
- Monitoring:

- Monitor the rats daily for clinical signs of EAE starting from day 7 post-immunization.
- Score the clinical severity of the disease using a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).
- Record the body weight of each rat daily, as weight loss is a common sign of EAE.[\[10\]](#)

Protocol 2: T-Cell Proliferation Assay

This protocol outlines the measurement of MBP (68-82)-specific T-cell proliferation using a [³H]-thymidine incorporation assay.

Materials:

- Spleen or lymph nodes from immunized or control animals
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- MBP (68-82) peptide
- Concanavalin A (ConA) or Phytohemagglutinin (PHA) (positive control)
- [³H]-thymidine (1 µCi/well)
- 96-well flat-bottom cell culture plates
- Cell harvester and scintillation counter

Procedure:

- Cell Preparation:
 - Aseptically remove the spleen or draining lymph nodes from the rats.
 - Prepare a single-cell suspension by gently teasing the tissue through a sterile cell strainer.
 - Lyse red blood cells using an ACK lysis buffer, if necessary.

- Wash the cells twice with complete RPMI 1640 medium and resuspend to a final concentration of 2×10^6 cells/mL.
- Cell Culture:
 - Plate 100 μ L of the cell suspension (2×10^5 cells) into each well of a 96-well plate.
 - Add 100 μ L of complete RPMI 1640 medium containing MBP (68-82) at various concentrations (e.g., 0, 2, 10, 20, 50 μ g/mL) to the respective wells in triplicate.
 - Include wells with a mitogen like ConA (2.5 μ g/mL) as a positive control and medium alone as a negative control.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.
- [³H]-Thymidine Labeling:
 - 18 hours before harvesting, add 1 μ Ci of [³H]-thymidine to each well.
- Harvesting and Measurement:
 - Harvest the cells onto glass fiber filters using a cell harvester.
 - Measure the incorporated radioactivity using a liquid scintillation counter.
 - The results are typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Protocol 3: Cytokine Release Assay (ELISA)

This protocol describes the measurement of cytokines secreted by MBP (68-82)-stimulated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- Single-cell suspension from spleen or lymph nodes (as prepared in Protocol 2)
- Complete RPMI 1640 medium

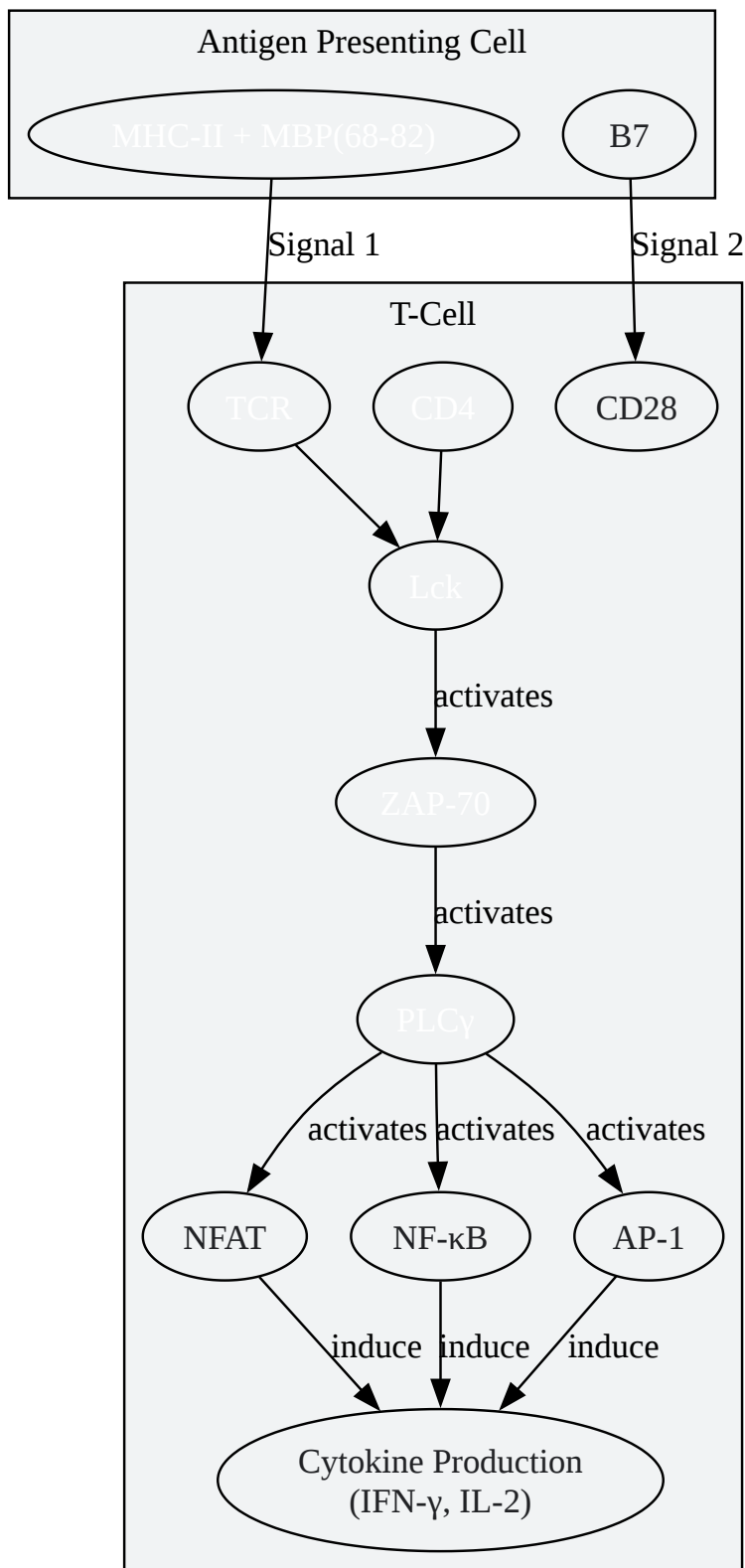
- MBP (68-82) peptide
- 96-well cell culture plates
- Commercially available ELISA kits for the cytokines of interest (e.g., IFN- γ , IL-4, IL-10, TNF- α)

Procedure:

- Cell Stimulation:
 - Prepare and plate the cells as described in steps 1 and 2 of the T-Cell Proliferation Assay Protocol.
 - Stimulate the cells with an optimal concentration of MBP (68-82) (e.g., 20 $\mu\text{g/mL}$).^[8]
- Supernatant Collection:
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
 - Centrifuge the plate at 400 x g for 5 minutes.
 - Carefully collect the cell-free supernatants from each well and store them at -80°C until use.
- ELISA:
 - Perform the ELISA for the desired cytokines according to the manufacturer's instructions provided with the kit.
 - Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, an enzyme-conjugate, and a substrate.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve generated with recombinant cytokines.

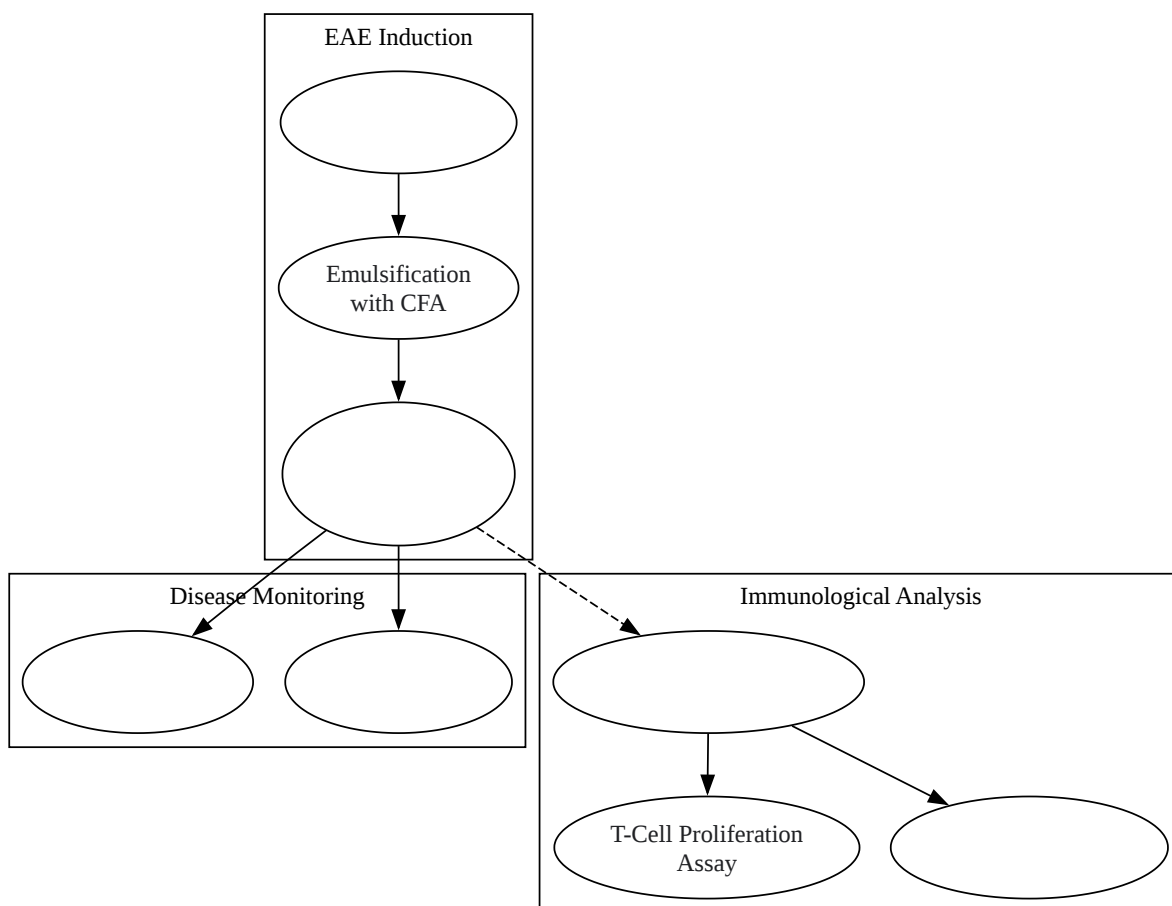
Visualization of Pathways and Workflows

T-Cell Receptor Signaling Pathway

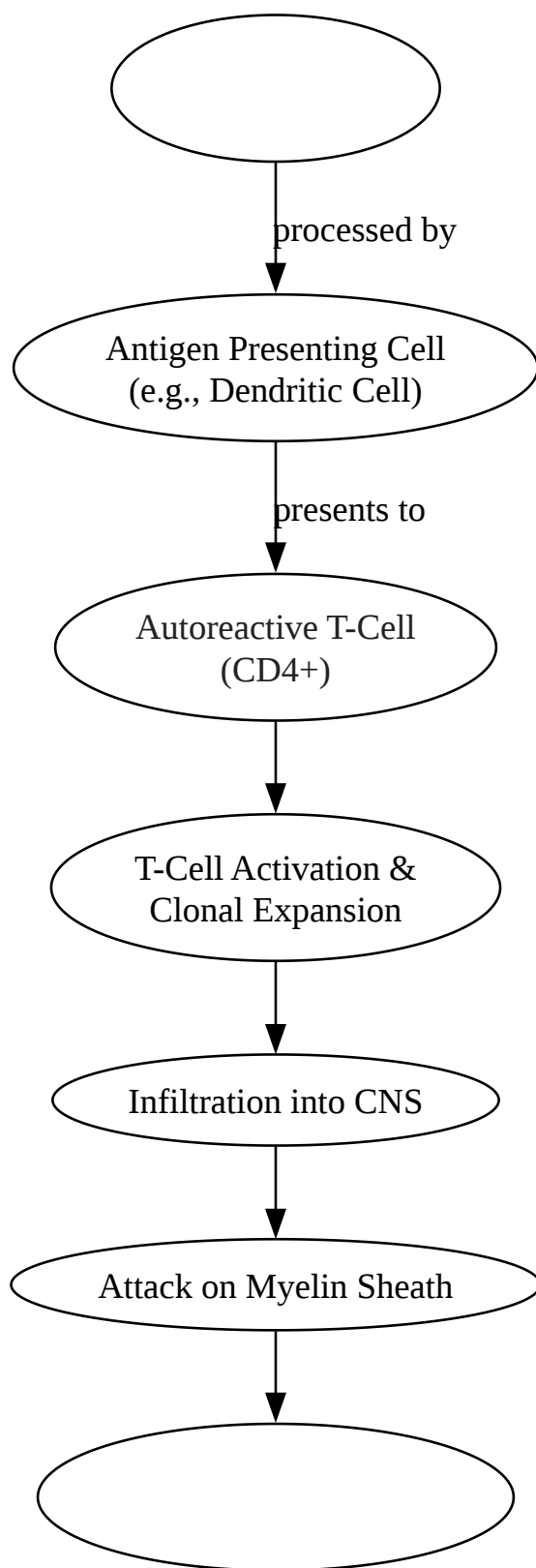


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Experimental Workflow for EAE Induction and Analysis

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Logical Relationship of MBP (68-82) in Autoimmunity



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